(R)-N-(Piperidin-3-yl)nicotinamide dihydrochloride
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Overview
Description
®-N-(Piperidin-3-yl)nicotinamide dihydrochloride is a chemical compound that features a piperidine ring and a nicotinamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and nicotinamide structures suggests that it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Piperidin-3-yl)nicotinamide dihydrochloride typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Nicotinamide Coupling: The piperidine derivative is then coupled with nicotinamide. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-N-(Piperidin-3-yl)nicotinamide dihydrochloride may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinone derivatives.
Reduction: Reduction reactions can convert the nicotinamide moiety to dihydronicotinamide, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Piperidinone derivatives.
Reduction: Dihydronicotinamide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-N-(Piperidin-3-yl)nicotinamide dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly those targeting neurological disorders and metabolic diseases.
Biological Studies: The compound is studied for its effects on cellular processes, including DNA repair and cell signaling pathways.
Pharmacology: It is investigated for its potential as a pharmacological agent with antioxidant, anti-inflammatory, and anticancer properties.
Industrial Applications: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ®-N-(Piperidin-3-yl)nicotinamide dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nicotinamide moiety is known to influence NAD+ metabolism, which plays a crucial role in various biological processes, including energy production, DNA repair, and cell death . The piperidine ring may contribute to the compound’s ability to cross biological membranes and interact with specific protein targets.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Nicotinamide: A form of vitamin B3, involved in NAD+ metabolism and known for its therapeutic applications in skin care and metabolic diseases.
Uniqueness
®-N-(Piperidin-3-yl)nicotinamide dihydrochloride is unique due to the combination of piperidine and nicotinamide structures, which may confer distinct biological activities and pharmacological properties. Its ability to influence NAD+ metabolism and interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10;;/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15);2*1H/t10-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHFVOGSQHRSNR-YQFADDPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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